
1H-Pyrazole, 3-azido-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 3-azido-5-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of an azido group at the 3-position and a phenyl group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Analyse Des Réactions Chimiques
1H-Pyrazole, 3-azido-5-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles.
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include sodium azide, alkynes, and reducing agents like hydrogen gas and palladium catalysts. The major products formed from these reactions are triazoles and amines.
Applications De Recherche Scientifique
1H-Pyrazole, 3-azido-5-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is employed in the development of new materials with unique properties, such as luminescent materials and catalysts.
Chemical Biology: The compound is used in the study of biological processes and the development of chemical probes for biological targets.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 3-azido-5-phenyl- involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes . This property is exploited in the development of bioconjugates and chemical probes. The phenyl group contributes to the compound’s stability and reactivity, allowing it to interact with specific biological targets.
Comparaison Avec Des Composés Similaires
1H-Pyrazole, 3-azido-5-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazole, 3-methyl-5-phenyl-: This compound has a methyl group instead of an azido group at the 3-position. It exhibits different reactivity and applications compared to 1H-Pyrazole, 3-azido-5-phenyl-.
1H-Pyrazole, 3,5-diphenyl-: This compound has phenyl groups at both the 3- and 5-positions. It is used in different chemical reactions and applications compared to 1H-Pyrazole, 3-azido-5-phenyl-.
The uniqueness of 1H-Pyrazole, 3-azido-5-phenyl- lies in its azido group, which provides distinct reactivity and applications in various fields.
Propriétés
Numéro CAS |
151914-77-1 |
|---|---|
Formule moléculaire |
C9H7N5 |
Poids moléculaire |
185.19 g/mol |
Nom IUPAC |
5-azido-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C9H7N5/c10-14-13-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Clé InChI |
XUHFNVVMQZYHIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


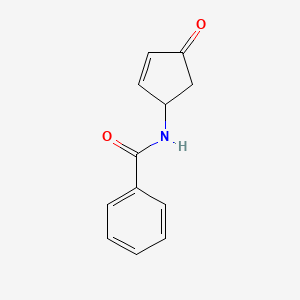

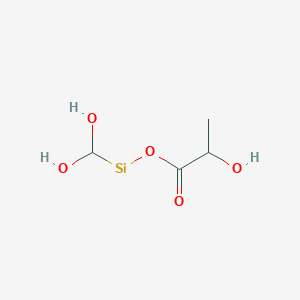
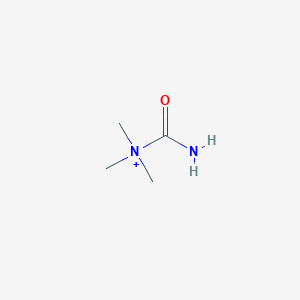
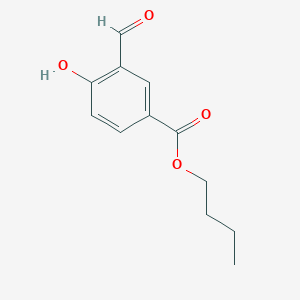
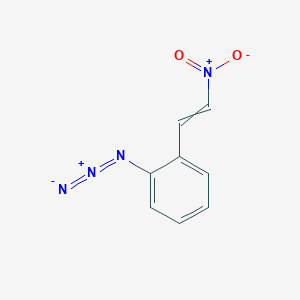
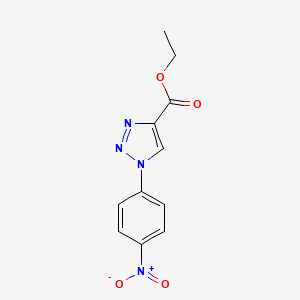
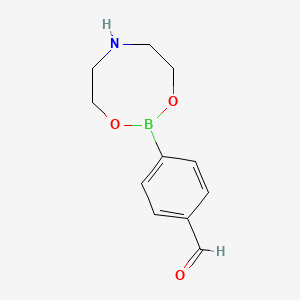
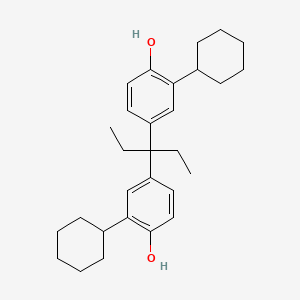
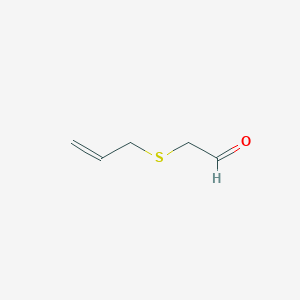

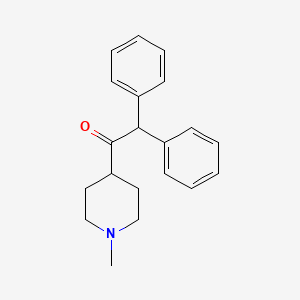
![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
